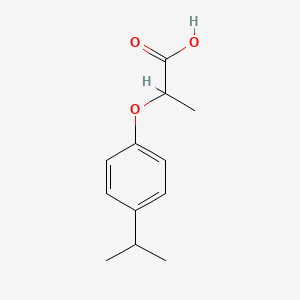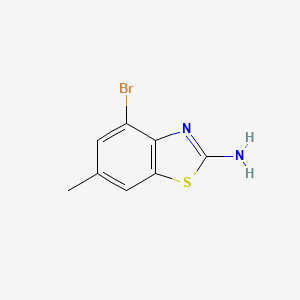
4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a chemical compound that is part of the benzothiazole family, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a bromine atom at the fourth position and a methyl group at the sixth position on the benzothiazole ring, with an amine group at the second position.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzothiazoles . Although the paper does not directly describe the synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using spectral techniques and, in some cases, confirmed by single crystal X-ray diffraction analysis. For instance, a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, had its 3D molecular structure confirmed through such analysis, which also revealed the intermolecular interactions responsible for the stability of its crystal structure . This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, 3-benzyl-5-methyl-2-(substituted benzothiazol-2'-ylimino)-4-thiazolidones were prepared, indicating that the benzothiazole moiety can be involved in the formation of thiazolidone derivatives . This implies that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine could also undergo reactions to form new compounds, potentially with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features. The presence of a bromine atom suggests that the compound is likely to be heavier and more polar than its non-brominated analogs. The amine group could confer basic properties and the potential for hydrogen bonding. While the specific properties of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine are not detailed in the provided papers, related compounds have been characterized by analytical and spectral data, which could be used as a reference for this compound .
Applications De Recherche Scientifique
Synthesis of 2-Amino-Substituted Benzothiazoles
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the preparation of 2-aminobenzothiazoles through the reaction of potassium thiocyanate and substituted anilines .
- Methods of Application: The reaction involves the use of nano-BF3/SiO2 as a reusable heterogeneous catalyst . The structures of the resulting products were characterized and confirmed by melting point, FT-IR, 1H NMR and 13C NMR techniques .
- Results: All of the 2-amino-substituted benzothiazoles were obtained in high to excellent yields and short reaction times under mild conditions .
Green Chemistry
- Scientific Field: Green Chemistry
- Application Summary: Benzothiazoles, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- Methods of Application: The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
- Results: Benzothiazole compounds have been found to have a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Anti-bacterial and Anti-fungal Applications
- Scientific Field: Biochemistry and Medicinal Chemistry
- Application Summary: Benzothiazole compounds, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been found to have potent anti-bacterial and anti-fungal activities .
- Methods of Application: The specific methods of application can vary, but typically involve the use of the compound in a biological assay to test its effectiveness against various bacterial and fungal strains .
- Results: The compound has shown significant anti-bacterial and anti-fungal activities, making it a potential candidate for the development of new antimicrobial drugs .
Anti-oxidant Applications
- Scientific Field: Biochemistry and Medicinal Chemistry
- Application Summary: Benzothiazole compounds, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been found to have potent anti-oxidant activities .
- Methods of Application: The specific methods of application can vary, but typically involve the use of the compound in a biological assay to test its effectiveness in neutralizing harmful free radicals .
- Results: The compound has shown significant anti-oxidant activities, making it a potential candidate for the development of new antioxidant drugs .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This compound can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The specific methods of application can vary, but typically involve the use of the compound in a chemical reaction to form new carbon-carbon bonds .
- Results: The Suzuki–Miyaura coupling reaction has been successful in creating new carbon-carbon bonds, which is crucial in the synthesis of many organic compounds .
Photoactive Materials
- Scientific Field: Material Science
- Application Summary: Benzothiazole compounds, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been found to have photoactive properties .
- Methods of Application: The specific methods of application can vary, but typically involve the use of the compound in the creation of photoactive solid-state materials .
- Results: The compound has shown significant photoactive properties, making it a potential candidate for the development of advanced sensors, data storage devices, molecular switches, and other applications .
Safety And Hazards
Orientations Futures
Benzothiazoles, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been extensively studied due to their broad spectrum of biological activities . They are found in compounds involved in research aimed at evaluating new products that possess interesting biological activities like antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . This suggests that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine may have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-bromo-6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFYZMSNJCLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390974 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
76996-16-2 | |
| Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


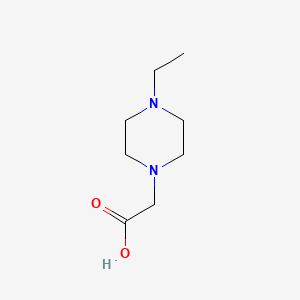
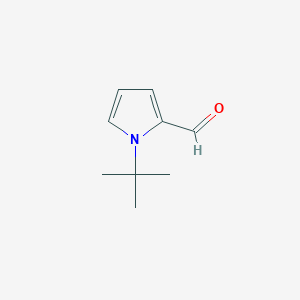
![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)
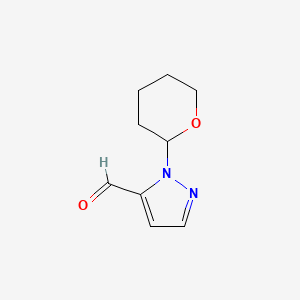
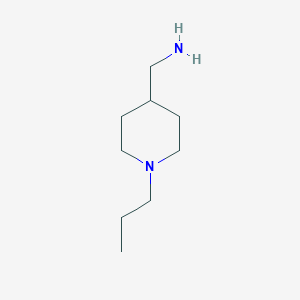
![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)
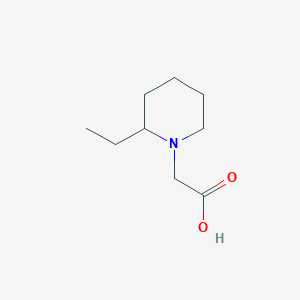
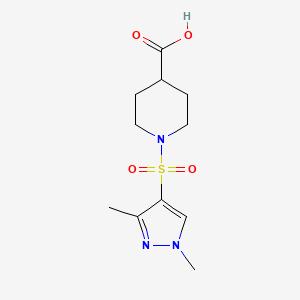
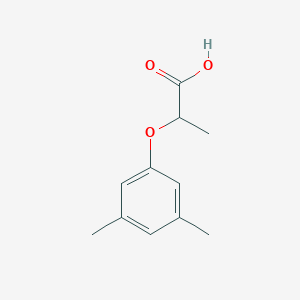
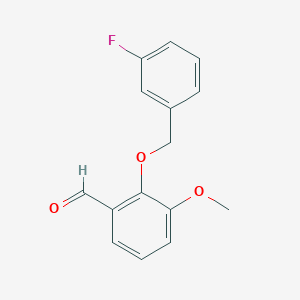
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)
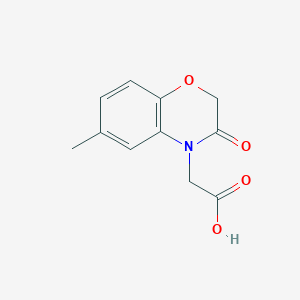
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
